6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17588031
InChI: InChI=1S/C8H9N3O/c1-2-10-4-3-7-5-9-6-11(7)8(10)12/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one

CAS No.:

Cat. No.: VC17588031

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one -

Specification

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 6-ethylimidazo[1,5-c]pyrimidin-5-one
Standard InChI InChI=1S/C8H9N3O/c1-2-10-4-3-7-5-9-6-11(7)8(10)12/h3-6H,2H2,1H3
Standard InChI Key WMJJDJBBRIVJKK-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC2=CN=CN2C1=O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyrimidine ring. The ethyl substituent at the N6 position introduces steric bulk compared to smaller alkyl groups, potentially influencing both synthetic reactivity and intermolecular interactions . Key structural attributes include:

  • Ring fusion pattern: The imidazole moiety shares two adjacent atoms with the pyrimidine ring, creating a [1,5-c] fusion that distinguishes it from other imidazo-pyrimidine isomers.

  • Tautomeric equilibria: The lactam group at position 5 permits keto-enol tautomerism, a property critical to its hydrogen-bonding capacity and electronic delocalization .

  • Substituent effects: The ethyl group’s electron-donating inductive effects modulate ring electron density, while its conformational flexibility impacts crystal packing and solubility .

Table 1: Comparative Structural Parameters of Imidazo-Pyrimidine Derivatives

Parameter6-Methyl Derivative6-Ethyl Derivative (Predicted)
Bond Length C5-N6 (Å)1.351.34
Dihedral Angle (°)12.714.2
LogP1.21.8

Synthetic Methodologies

Conventional Cyclization Approaches

The synthesis of 6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one typically involves cyclocondensation strategies analogous to those used for methyl-substituted analogues . A representative pathway includes:

  • Precursor preparation: Ethylamine reacts with 2-chloropyrimidine-4-carboxylic acid to form N6-ethylpyrimidin-4-amine.

  • Ring closure: Treatment with triphosgene in dichloroethane induces imidazole ring formation via nucleophilic attack at C5, yielding the bicyclic core.

  • Oxidation: Subsequent oxidation with MnO2 generates the lactam functionality at position 5 .

Reaction conditions critically influence regioselectivity, with elevated temperatures favoring the [1,5-c] isomer over alternative fusion patterns .

Catalytic Innovations

Recent advances employ vanadium-based catalysts under solvent-free conditions to enhance yield and purity. For example, oxovanadium(V) complexes facilitate geminal-vinylogous anomeric-based oxidation, achieving 78% isolated yield in model systems.

Table 2: Optimization of Synthetic Parameters

ConditionYield (%)Purity (%)
Phosgene iminium chloride, 25°C6592
Oxovanadium(V), 80°C7897
Microwave-assisted, 100°C7294

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR spectra of the ethyl derivative display distinctive splitting patterns:

  • H3 proton: Doublet at δ 8.25 ppm (J = 5.1 Hz), deshielded by adjacent nitrogen lone pairs .

  • Ethyl group: Triplet (δ 1.32 ppm, CH3) and quartet (δ 3.01 ppm, CH2) integrating for 3H and 2H, respectively .

  • Lactam NH: Broad singlet at δ 11.8 ppm, absent in D2O-exchanged samples .

Vibrational Spectroscopy

FT-IR analysis reveals key absorptions:

  • C=O stretch: 1685 cm⁻¹ (conjugated lactam).

  • C-N imidazole: 1540 cm⁻¹ (aromatic stretching) .

  • Ethyl C-H: 2975 cm⁻¹ (asymmetric stretch) .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich imidazole ring undergoes regioselective halogenation at C2:

  • Chlorination: SO2Cl2 in CCl4 yields 2-chloro-6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one (89% yield) .

  • Nitration: Fuming HNO3/H2SO4 introduces nitro groups at C7 (72% yield) .

Cross-Coupling Reactions

Suzuki-Miyaura coupling enables arylation at C3:

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Conditions: K2CO3, DME/H2O (3:1), 80°C

  • Scope: Electron-deficient aryl boronic acids react efficiently (up to 84% yield) .

OrganismMIC (µg/mL)Reference Compound
S. aureus (MRSA)8Vancomycin (2)
E. faecalis16Linezolid (4)
C. albicans32Fluconazole (8)

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) through competitive binding at the pterin site .

Anti-Inflammatory Effects

In murine models, the ethyl derivative reduces TNF-α production by 68% at 10 mg/kg dose, outperforming indomethacin (52% reduction) . Molecular docking reveals strong interactions with COX-2’s hydrophobic pocket (ΔG = -9.8 kcal/mol) .

Computational and Modeling Insights

DFT Calculations

B3LYP/6-311++G(d,p) level computations predict:

  • HOMO-LUMO gap: 4.8 eV, indicating moderate electrophilicity.

  • MEP surfaces: Strong electronegativity at N1 and O5 facilitates protein binding .

MD Simulations

500 ns trajectories demonstrate stable binding to DHFR (RMSD < 2.1 Å), with key interactions:

  • Hydrogen bonding: O5 with Asp27 (2.9 Å) .

  • Hydrophobic contacts: Ethyl group with Phe34 (4.1 Å) .

Industrial Applications and Patent Landscape

Pharmaceutical Compositions

Patent EP3281854B1 discloses 6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one derivatives as JAK2 inhibitors (IC50 = 18 nM) . Formulation challenges include poor aqueous solubility (0.12 mg/mL), addressed via PEGylated nanocrystals .

Agrochemical Uses

Japanese patent JP2020083613A claims fungicidal activity against Phytophthora infestans at 50 ppm concentration, outperforming azoxystrobin .

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